molecular formula C21H22BrN3OS B2745088 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207043-10-4

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2745088
CAS RN: 1207043-10-4
M. Wt: 444.39
InChI Key: HOXQLCKDEUCFTH-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It is related to a class of compounds known as pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects .

Scientific Research Applications

Synthesis and Biological Importance of Imidazole Derivatives

Imidazole derivatives, including those with specific substituents like bromophenyl and tolyl groups, are of significant interest in medicinal chemistry due to their wide range of biological activities. These compounds are explored for their antitumor, antimicrobial, and various pharmacological effects. The design and synthesis of such compounds are driven by their potential therapeutic applications, highlighting the importance of structural modifications to achieve desired biological outcomes (Rosales-Hernández et al., 2022).

Pharmacological Properties and Molecular Mechanisms

The pharmacological properties and molecular mechanisms of compounds structurally related to the specified molecule, such as imidazole derivatives, are extensively studied. These studies aim to understand the therapeutic potential and underlying mechanisms of action of these compounds. For example, research on thymol, a phenol derivative, demonstrates the broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and antibacterial effects, providing insights into the potential therapeutic applications of structurally related compounds (Nagoor Meeran et al., 2017).

Environmental and Toxicological Considerations

The environmental behavior and toxicological aspects of brominated compounds, akin to the bromophenyl group in the specified molecule, are subjects of concern and research. Studies on the environmental concentrations, fate, and toxicology of brominated flame retardants and related compounds provide valuable information on the potential environmental impact and health risks associated with these chemicals. Understanding these aspects is crucial for assessing the safety and regulatory considerations of new chemical entities (Koch & Sures, 2018).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3OS/c1-14(2)24-20(26)13-27-21-23-12-19(16-6-8-17(22)9-7-16)25(21)18-10-4-15(3)5-11-18/h4-12,14H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXQLCKDEUCFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC(C)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

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